molecular formula C16H15ClN2O2 B12072723 N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine

Cat. No.: B12072723
M. Wt: 302.75 g/mol
InChI Key: LUDKLGBTCGZHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine: is a chemical compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.75 g/mol . It is known for its unique structure, which includes a chloro-substituted phenyl ring and a glycine moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine typically involves the reaction of 5-chloro-2-(methylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

  • N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]alanine
  • N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]valine
  • N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]leucine

Comparison: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is unique due to its glycine moiety, which imparts specific chemical and biological properties. Compared to its analogs with different amino acids, this compound exhibits distinct reactivity and interaction profiles. Its chloro-substituted phenyl ring also contributes to its unique behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetic acid

InChI

InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19-10-15(20)21)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,20,21)

InChI Key

LUDKLGBTCGZHDX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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